N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide
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Overview
Description
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2-(4-chlorophenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide typically involves the reaction of 2-(4-chlorophenoxy)ethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Ethoxyphenoxy)ethyl]-N-phenylacetamide
- N-[2-(4-Methylphenoxy)ethyl]-N-phenylacetamide
- N-[2-(4-Bromophenoxy)ethyl]-N-phenylacetamide
Uniqueness
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.
Properties
CAS No. |
36518-89-5 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-13(19)18(15-5-3-2-4-6-15)11-12-20-16-9-7-14(17)8-10-16/h2-10H,11-12H2,1H3 |
InChI Key |
YTFXIMTWVVIZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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